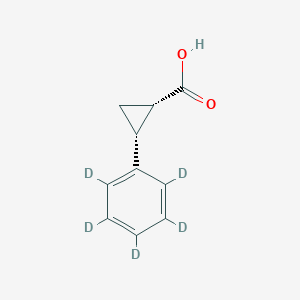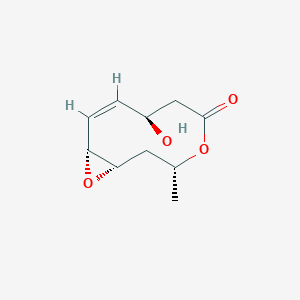
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol” is a type of carbohydrate derivative . It is a reliable reference material that meets strict industry standards . The molecular formula is C26H32O6 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 440.53 . Other physical and chemical properties, such as melting point or solubility, were not found in the search results.Applications De Recherche Scientifique
Resolution and Derivatization Techniques
A significant area of research involves the resolution and derivatization of myo-inositol derivatives. An efficient method for the resolution of 1,2:4,5-di-O-isopropylidene-myo-inositol has been developed, highlighting the conversion of the diketal to diastereomeric 3,6-di-O-mandelates, which are valuable for synthesizing enantiomerically pure compounds (Sureshan et al., 2003). This method provides insights into the preparation of chiral diols, crucial for the synthesis of complex molecules.
Regioselective Reactions
Research on regioselective etherification of 1,2-O-isopropylidene-4,6-di-O-benzyl myo-inositol demonstrates the influence of O-alkylating agents on selectivity, offering a deeper understanding of steric and electronic effects in chemical reactions (Chengye et al., 2010). This study provides valuable information for designing selective synthetic pathways.
Kinetic Resolution
The kinetic resolution of myo-inositol derivatives using lipase B from Candida antarctica showcases an efficient methodology for obtaining enantiomerically enriched compounds, which are foundational for synthesizing inositol phosphates and their analogs (Cunha et al., 2010). This approach highlights the utility of biocatalysis in achieving high selectivity and efficiency in synthetic organic chemistry.
Conformational Studies
Conformational studies of myo-inositol derivatives reveal how the introduction of bulky silyl protections can influence the ring conformation, providing insights into the structure-activity relationships that are crucial for designing molecules with desired properties (Yamada et al., 2004). Understanding these conformational changes is essential for the synthesis and application of complex organic molecules.
Synthesis of Phosphatidylinositol
The synthesis of phosphatidylinositol using a stannylene strategy for regioselective acylation and phosphorylation of myo-inositol derivatives underscores the importance of innovative synthetic methods in creating biologically relevant molecules (Watanabe et al., 2005). This research paves the way for the development of novel compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
176200-07-0 |
|---|---|
Nom du produit |
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol |
Formule moléculaire |
C₂₆H₃₂O₆ |
Poids moléculaire |
440.53 |
Synonymes |
1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



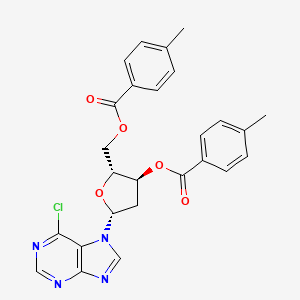
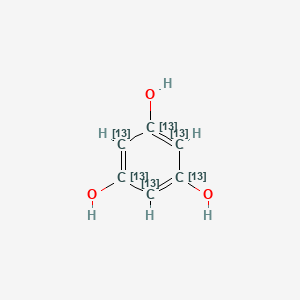
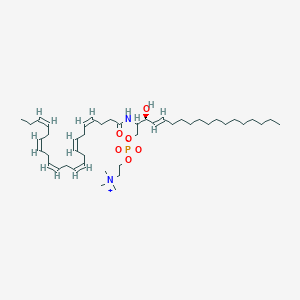
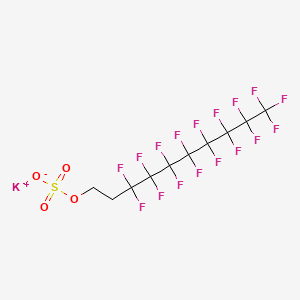
![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)
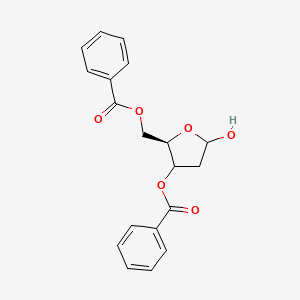
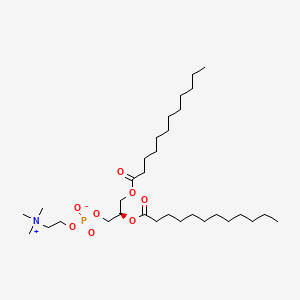
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
